molecular formula C5H7BrO B104821 2-Bromo-1-cyclopropylethanone CAS No. 69267-75-0

2-Bromo-1-cyclopropylethanone

Cat. No. B104821
CAS RN: 69267-75-0
M. Wt: 163.01 g/mol
InChI Key: WCCCDMWRBVVYCQ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylethanone is a compound that is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from related compounds. It is likely a brominated ketone with a cyclopropyl group attached to the alpha-carbon of the ethanone moiety. The presence of the bromine atom and the cyclopropyl ring suggests that it could be a reactive intermediate or a building block in organic synthesis .

Synthesis Analysis

The synthesis of brominated cyclopropyl-containing compounds can be achieved through various methods. For instance, 1-arylethanones can be brominated using the H2O2-HBr system in dioxane, resulting in dibromination at the methyl group . Similarly, 1-bromo-2-(cyclopropylidenemethyl)benzene, a related compound, can be used as a building block in palladium-catalyzed reactions . These methods suggest that 2-bromo-1-cyclopropylethanone could potentially be synthesized through analogous bromination strategies or by using cyclopropyl-containing precursors in combination with brominating agents.

Molecular Structure Analysis

The molecular structure of 2-bromo-1-cyclopropylethanone would consist of a cyclopropyl ring attached to a two-carbon chain with a ketone functional group and a bromine atom. The cyclopropyl ring is known for its ring strain and unique reactivity, which can be leveraged in various chemical transformations .

Chemical Reactions Analysis

Compounds similar to 2-bromo-1-cyclopropylethanone can undergo a variety of chemical reactions. For example, 1-cyclopropyl-2-arylethanones can react with allenic esters in the presence of a Lewis acid to form dihydrofuro[2,3-h]chromen-2-one derivatives . Gem-dibromocyclopropanated sugars can be converted into oxepines or 2-C-branched pyranosides, depending on the reaction conditions . Additionally, 1,2-diaryl substituted gem-dibromocyclopropanes can be transformed into 2-bromo-1-aryl-1H-indenes through a domino reaction sequence involving silver(I) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-cyclopropylethanone would be influenced by the presence of the bromine atom and the cyclopropyl ring. The bromine atom would increase the molecular weight and could affect the boiling point, density, and refractive index. The cyclopropyl ring could confer increased reactivity due to ring strain, which might be exploited in synthetic applications. The ketone functional group would be expected to participate in typical carbonyl chemistry, such as nucleophilic addition reactions .

Scientific Research Applications

Synthesis of Prasugrel Intermediate

The compound 2-Bromo-1-cyclopropylethanone plays a crucial role in the synthesis of prasugrel intermediate. An improved synthetic method involving this compound has been developed, demonstrating its significance in industrial production for pharmaceutical applications (Zheng Min, 2013).

Regioselectivity in Cyclization Reactions

In the field of drug discovery, understanding the regioselectivity of cyclization reactions involving 2-Bromo-1-cyclopropylethanone is crucial. This compound's interaction with thiourea has been studied to determine the direction of cyclization reactions, which is vital for the development of potential drugs (L. Perekhoda et al., 2017).

Investigation in Biochemistry

In biochemical research, 2-Bromo-1-cyclopropylethanone has been used to study the reaction with human aldehyde dehydrogenase, specifically investigating its reaction with Glu-268 and Cys-302 residues. This research provides insights into the partial-sites reactivity of enzymes (D. Abriola et al., 1990).

Computational Chemistry Studies

In computational chemistry, the reactions between imidazole and derivatives of 2-Bromo-1-arylethanone, including 2-Bromo-1-cyclopropylethanone, have been investigated. This study used Density Functional Theory (DFT) calculations, providing valuable information for understanding these chemical interactions (T. Erdogan et al., 2019).

Catalysis Research

Research on palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes, which can be derived from compounds like 2-Bromo-1-cyclopropylethanone, highlights the application of this compound in catalysis and synthetic organic chemistry (M. Shi et al., 2006).

Safety And Hazards

2-Bromo-1-cyclopropylethanone is classified as Acute toxicity - Category 3, Oral and Eye irritation - Category 2A . It is toxic if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

properties

IUPAC Name

2-bromo-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCDMWRBVVYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448325
Record name 2-bromo-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-cyclopropylethanone

CAS RN

69267-75-0
Record name 2-bromo-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-cyclopropylethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Bromo-1-cyclopropylethanone
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
XH Chen, WZ Li, W Zhang, ZD Wang… - Asian Journal of …, 2022 - Wiley Online Library
… found that 2bromo-1-cyclopropylethanone can serve as a … 1a and 2-bromo1-cyclopropylethanone 2a was stirred in a mixture of … the amount of 2-bromo-1cyclopropylethanone 2a has no …
Number of citations: 8 onlinelibrary.wiley.com
VD Dyachenko - Russian Journal of Organic Chemistry, 2012 - Springer
… A mixture of 2.27 g (10 mmol) of 2-cyano-3(1H-indol-3-yl)prop-2-enethioamide (Ia) and 1.63 g (10 mmol) of 2-bromo-1-cyclopropylethanone (II) in 15 ml of DMF was stirred for 2 h at 20…
Number of citations: 3 link.springer.com
QS Zhao, GQ Xu, JT Xu, ZY Wang, PF Xu - Chemical Communications, 2020 - pubs.rsc.org
… Moreover, 2-bromo-1-cyclopropylethanone, an aliphatic ketone, was also a good substrate for this reaction. Furthermore, we were delighted to find that this photoredox catalytic ATRC …
Number of citations: 10 pubs.rsc.org
X Li, Y Liu, YK Zhang, JJ Plattner, SJ Baker… - Bioorganic & medicinal …, 2012 - Elsevier
… reaction of heteroaryl chloride 8 with pre-formed hydroxymacrocycle 9.13, 14 Heteroaryl chloride 8 was made in six steps from commercially available 2-bromo-1-cyclopropylethanone 2…
Number of citations: 8 www.sciencedirect.com
S Hayashi, N Ueno, A Murase… - Journal of enzyme …, 2014 - Taylor & Francis
… 2-bromo-1-cyclopropylethanone 46b as an oil (crude). TLC: R f = 0.57, AcOEt/hexane = 1:2. … 30f (492.5 mg, 1.40 mmol), 2-bromo-1-cyclopropylethanone 46b (crude, 391.2 mg) and …
Number of citations: 10 www.tandfonline.com
HL Cui - The Journal of Organic Chemistry, 2023 - ACS Publications
… Later, we switched the bromine sources to α-bromoketones such as 2-bromo-1-cyclopropylethanone and 1-bromo-3,3-dimethylbutan-2-one. (17) However, there are still drawbacks and …
Number of citations: 6 pubs.acs.org
XH Chen, YY Pan, WX Wang, HL Cui - Synlett, 2022 - thieme-connect.com
… Pleasingly, the use of 2-bromo-1-cyclopropylethanone and 1-bromo-3,3-dimethylbutan-2-one led to the generation of corresponding products 3m and 3n successfully. Inseparable …
Number of citations: 6 www.thieme-connect.com
YM Shen, PC Lv, MZ Zhang, HQ Xiao, LP Deng… - Monatshefte für Chemie …, 2011 - Springer
… A mixture of 9.9 g 4-methylthiazole (100 mmol) and 16.3 g 2-bromo-1-cyclopropylethanone (100 mmol) in 50 cm 3 EtOAc was stirred at room temperature for 0.5 h. After it stood for …
Number of citations: 13 link.springer.com
WN Washburn, M Manfredi, P Devasthale… - Journal of medicinal …, 2014 - ACS Publications
… After filtration, the filtrate was concentrated using a rotary evaporator prior to distillation at 13 mmHg to yield 40.9 g (59%) of 29, 2-bromo-1-cyclopropylethanone, as a colorless oil, bp 58…
Number of citations: 31 pubs.acs.org
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org

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